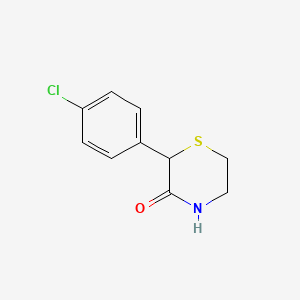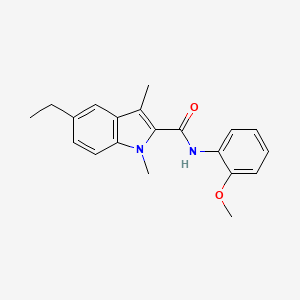![molecular formula C17H17N5O3S B10868024 4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10868024.png)
4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({2-[(1-Bicyclo[221]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is a complex organic compound characterized by its unique bicyclic structure and tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-en-2-yl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Tetrazole Ring Formation: The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Thioether Linkage: The sulfanyl group is attached through a nucleophilic substitution reaction.
Acetylation: The acetyl group is introduced using acetic anhydride in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the acetylated intermediate and 4-aminobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic ring and the bicyclic structure can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
作用机制
The mechanism of action of 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to participate in hydrogen bonding and ionic interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl)acetyl}amino)benzoic acid: Lacks the tetrazole ring, which may reduce its biological activity.
4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)acetyl}amino)benzoic acid: Similar structure but without the sulfanyl group, potentially affecting its reactivity and stability.
Uniqueness
The presence of both the tetrazole ring and the sulfanyl group in 4-({2-[(1-Bicyclo[2.2.1]hept-5-en-2-yl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid makes it unique. These functional groups confer distinct chemical properties, such as enhanced binding affinity in biological systems and increased reactivity in synthetic applications.
属性
分子式 |
C17H17N5O3S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
4-[[2-[1-(2-bicyclo[2.2.1]hept-5-enyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N5O3S/c23-15(18-13-5-3-11(4-6-13)16(24)25)9-26-17-19-20-21-22(17)14-8-10-1-2-12(14)7-10/h1-6,10,12,14H,7-9H2,(H,18,23)(H,24,25) |
InChI 键 |
OIROBBRJWJTYBR-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C=C2)N3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Ethyl-5-oxo-2-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10867944.png)
![2,4-Dichloro-N-[2-(piperidine-1-carbonyl)-phenyl]-benzamide](/img/structure/B10867945.png)
![1-(2-Methoxy-dibenzofuran-3-yl)-3-[(E)-3-(4-methoxy-phenyl)-acryloyl]-thiourea](/img/structure/B10867948.png)
![2-Chloro-6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B10867959.png)
![11-(2-Furyl)-3,3-dimethyl-10-[2-(4-methylpiperazino)-2-oxoethyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867972.png)
![2,3,8,9-tetrahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-6,10(1H,7H)-dione](/img/structure/B10867974.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867979.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10867985.png)
![6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10867992.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)
![3-(2,4-Dichlorophenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10868012.png)
![3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10868015.png)


